Cas no 1504425-39-1 (2-(Bromomethyl)-4-methylmorpholine)

2-(Bromomethyl)-4-methylmorpholine is a brominated morpholine derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive bromomethyl group facilitates selective alkylation reactions, making it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The 4-methyl substitution enhances stability while maintaining reactivity, offering a balance between handling and functional utility. This compound is particularly useful in the synthesis of N-heterocycles and as a precursor for further functionalization. Its well-defined structure ensures consistent performance in nucleophilic substitution and cross-coupling reactions. Suitable for controlled environments, it requires proper handling due to its alkylating potential.
2-(Bromomethyl)-4-methylmorpholine structure
1504425-39-1 structure
Product name:2-(Bromomethyl)-4-methylmorpholine
CAS No:1504425-39-1
MF:C6H12BrNO
Molecular Weight:194.069581031799
CID:5738144
PubChem ID:70291410

2-(Bromomethyl)-4-methylmorpholine 化学的及び物理的性質

名前と識別子

    • EN300-1270309
    • 1504425-39-1
    • 2-(bromomethyl)-4-methylmorpholine
    • AKOS019784632
    • SCHEMBL8160836
    • 2-Bromomethyl-4-methyl-morpholine
    • Morpholine, 2-(bromomethyl)-4-methyl-
    • 2-(Bromomethyl)-4-methylmorpholine
    • インチ: 1S/C6H12BrNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3
    • InChIKey: LIUWLIFTXFJWQB-UHFFFAOYSA-N
    • SMILES: BrCC1CN(C)CCO1

計算された属性

  • 精确分子量: 193.01023g/mol
  • 同位素质量: 193.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 89.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • XLogP3: 0.7

じっけんとくせい

  • 密度みつど: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 211.5±20.0 °C(Predicted)
  • 酸度系数(pKa): 7.36±0.10(Predicted)

2-(Bromomethyl)-4-methylmorpholine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1270309-1000mg
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
1000mg
$1500.0 2023-10-02
Enamine
EN300-1270309-50mg
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
50mg
$1261.0 2023-10-02
Enamine
EN300-1270309-0.25g
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
0.25g
$1381.0 2023-06-08
Enamine
EN300-1270309-0.5g
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
0.5g
$1440.0 2023-06-08
Enamine
EN300-1270309-100mg
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
100mg
$1320.0 2023-10-02
Enamine
EN300-1270309-1.0g
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
1g
$1500.0 2023-06-08
Enamine
EN300-1270309-0.05g
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
0.05g
$1261.0 2023-06-08
Enamine
EN300-1270309-5.0g
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
5g
$4349.0 2023-06-08
Enamine
EN300-1270309-250mg
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
250mg
$1381.0 2023-10-02
Enamine
EN300-1270309-500mg
2-(bromomethyl)-4-methylmorpholine
1504425-39-1
500mg
$1440.0 2023-10-02

2-(Bromomethyl)-4-methylmorpholine 関連文献

2-(Bromomethyl)-4-methylmorpholineに関する追加情報

Professional Introduction to 2-(Bromomethyl)-4-methylmorpholine (CAS No. 1504425-39-1)

2-(Bromomethyl)-4-methylmorpholine, with the CAS number 1504425-39-1, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the morpholine family, which is characterized by a six-membered aromatic ring containing an oxygen atom and two adjacent nitrogen atoms. The presence of a bromomethyl substituent at the 2-position and a methyl group at the 4-position imparts unique reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.

The bromomethyl group is particularly noteworthy due to its electrophilic nature, which allows for nucleophilic substitution reactions. This reactivity is harnessed in pharmaceutical applications where it serves as a precursor for the introduction of more complex functional groups. The 4-methylmorpholine moiety enhances the solubility and stability of the compound, making it suitable for further chemical transformations under mild conditions.

In recent years, there has been growing interest in the use of morpholine derivatives in drug discovery and development. The structural motif of morpholine is found in numerous pharmacologically active compounds, including antifungal agents, antiviral drugs, and cardiovascular medications. The synthesis of 2-(Bromomethyl)-4-methylmorpholine has been optimized for high yield and purity, ensuring its suitability for industrial-scale production.

One of the most compelling applications of 2-(Bromomethyl)-4-methylmorpholine is in the development of novel therapeutic agents. Researchers have leveraged its reactivity to create libraries of morpholine-based compounds for high-throughput screening. These efforts have led to the identification of several promising candidates with potential therapeutic activity against various diseases. For instance, recent studies have highlighted its role in synthesizing inhibitors targeting enzymes involved in cancer metabolism.

The compound's versatility extends to its use as a building block in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The introduction of a bromomethyl group allows for facile coupling with amino acids or other nucleophiles, facilitating the construction of complex peptide-like structures. This approach has been particularly useful in developing protease inhibitors, which are critical in treating chronic inflammatory diseases.

The synthetic utility of 2-(Bromomethyl)-4-methylmorpholine is further demonstrated in its application as a ligand in transition metal-catalyzed reactions. Transition metals such as palladium and copper are often employed to facilitate cross-coupling reactions, which are fundamental to constructing carbon-carbon bonds in organic synthesis. The morpholine ring provides steric and electronic effects that enhance the efficiency of these catalytic processes, making it an indispensable tool for synthetic chemists.

In conclusion, 2-(Bromomethyl)-4-methylmorpholine (CAS No. 1504425-39-1) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it a cornerstone in the synthesis of bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a key intermediate in modern drug discovery.

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